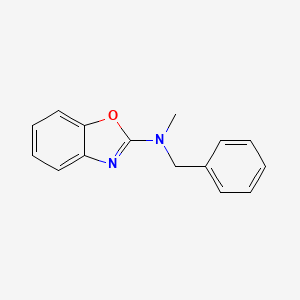

N-benzyl-N-methyl-1,3-benzoxazol-2-amine

Description

Contextualization within Benzoxazole (B165842) Derivatives in Chemical and Biological Sciences

The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged scaffold in chemical and biological sciences. nih.govglobalresearchonline.net Derivatives of benzoxazole are recognized for their wide spectrum of pharmacological activities. nih.gov This has made them a focal point for researchers aiming to develop new chemical entities for therapeutic use. nih.gov

Benzoxazole derivatives are noted for their ability to serve as structural isosteres of natural nucleic bases like adenine (B156593) and guanine, which may allow them to interact with biological polymers within living systems. jocpr.comjocpr.com This bioisosterism is a key reason for their diverse biological profiles. In addition to medicinal applications, benzoxazoles are also significant as fluorescence probes and find use in industrial and research settings as starting materials for synthesizing more complex, bioactive structures. globalresearchonline.netjocpr.com

The range of documented biological activities for the benzoxazole class is extensive, underscoring its importance in drug discovery.

Table 1: Reported Biological Activities of Benzoxazole Derivatives

| Biological Activity | Reference(s) |

|---|---|

| Antimicrobial (Antibacterial & Antifungal) | nih.govglobalresearchonline.netnih.govjocpr.comresearchgate.netnih.govnih.gov |

| Anticancer / Antitumor | nih.govglobalresearchonline.netnih.govresearchgate.netnih.gov |

| Anti-inflammatory & Analgesic | nih.govglobalresearchonline.netnih.govjocpr.com |

| Antiviral | nih.govjocpr.comnih.gov |

| Antitubercular / Antimycobacterial | nih.govglobalresearchonline.netnih.gov |

| Antioxidant | globalresearchonline.net |

| Antihistaminic | nih.govjocpr.com |

Historical Perspective of Benzoxazole Core Investigations and its Evolution

The history of heterocyclic compounds, including benzoxazoles, began to unfold with the advancement of organic chemistry in the mid-19th century. globalresearchonline.net Early investigations focused on the fundamental synthesis and characterization of the benzoxazole core itself. Over time, research evolved from these foundational studies to the exploration of its derivatives as functional molecules.

The evolution of synthetic methodologies has been central to the investigation of the benzoxazole core. Various methods have been developed to construct this heterocyclic system, reflecting a continuous drive for efficiency, yield, and greener processes. nih.govacs.org

Table 2: Selected Synthesis Approaches for the Benzoxazole Core

| Reactants | Reagents/Conditions | Reference(s) |

|---|---|---|

| o-Aminophenols and Orthoesters | Silica sulfuric acid (heterogeneous, solvent-free) | jocpr.com |

| o-Aminophenol and Carbon Disulfide | Potassium hydroxide | nih.govresearchgate.net |

| o-Phenylenediamine and Chloroacetic Acid | Hydrochloric acid | nih.gov |

| Bromoanilines and Acyl Halides | Copper catalysis | jocpr.com |

The progression from simple, often harsh, synthesis methods to more sophisticated and environmentally benign approaches like microwave-assisted and green chemistry protocols marks a significant evolution in the field. nih.govnih.gov This has enabled the generation of large libraries of substituted benzoxazoles for high-throughput screening and detailed structure-activity relationship (SAR) studies.

Current Research Landscape and Significance of N-benzyl-N-methyl-1,3-benzoxazol-2-amine

The current research landscape for benzoxazole derivatives is heavily focused on the 2-substituted analogues, particularly 2-aminobenzoxazoles and their N-substituted derivatives. nih.govacs.org These compounds are recognized as crucial building blocks in medicinal chemistry. acs.org this compound is a member of this specific chemical class. Its structure features a tertiary amine at the 2-position, substituted with both a methyl group and a benzyl (B1604629) group.

Recent research highlights the therapeutic potential of targeting specific enzymes and receptors with 2-aminobenzoxazole (B146116) derivatives. For example, they have been investigated as potent inhibitors of the sphingosine-1-phosphate transporter Spns2, which is a target for modulating immune responses. nih.gov Other studies focus on designing novel 2-aminobenzoxazole derivatives as potent antifungal agents against various phytopathogenic fungi, a critical area for agricultural science. nih.gov

The significance of this compound lies in its potential to contribute to these research efforts. The benzyl and methyl groups on the nitrogen atom can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, which are critical determinants of its interaction with biological targets. The development of synthetic methods to create such N-substituted analogues is an active area of investigation, aimed at producing molecules with tailored properties for specific applications. acs.org While detailed findings for this specific compound are not prominent in the literature, its structure represents a logical iteration in the ongoing exploration of the vast chemical space offered by the 2-aminobenzoxazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-17(11-12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)18-15/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMZDHIHJXJSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl N Methyl 1,3 Benzoxazol 2 Amine

Established Synthetic Routes to the Benzoxazole (B165842) Core and N-benzyl-N-methyl-1,3-benzoxazol-2-amine

The synthesis of 2-aminobenzoxazoles, including N,N-disubstituted derivatives like this compound, has traditionally relied on several well-established, multistep protocols. These methods typically begin with an ortho-aminophenol derivative, which undergoes cyclization with a reagent that provides the C2-amino group.

Conventional Multistep Synthetic Protocols

Classic approaches to the 2-aminobenzoxazole (B146116) scaffold often involve the use of toxic or hazardous reagents. One of the most common historical methods is the reaction of an o-aminophenol with cyanogen (B1215507) bromide (BrCN). nih.govnih.gov This method, while effective, is limited by the high toxicity of the cyanating agent. nih.govacs.org

Another prevalent multistep strategy is the cyclodesulfurization of a thiourea (B124793) intermediate. google.com This process typically involves:

Reaction of an o-aminophenol with an appropriate isothiocyanate to form an N-(2-hydroxyphenyl)thiourea.

Oxidative cyclization of the thiourea, often using an oxidizing agent, to close the oxazole (B20620) ring and eliminate sulfur, yielding the 2-aminobenzoxazole.

For the specific synthesis of this compound, this would conceptually involve a thiourea derived from o-aminophenol and N-benzyl-N-methylthiocarbamoyl chloride or a related precursor.

A third conventional route involves the nucleophilic displacement of a leaving group at the C2 position of a pre-formed benzoxazole ring. google.comgoogle.com Common substrates for this reaction include 2-chlorobenzoxazoles or 2-mercaptobenzoxazoles. google.comorganic-chemistry.org The reaction with N-benzyl-N-methylamine would displace the leaving group to furnish the final product. However, these methods can require harsh conditions or the generation of undesirable byproducts like methanethiol. google.com

A versatile one-pot procedure has been developed using 1,1-dichlorodiphenoxymethane, which reacts with an o-aminophenol and a primary or secondary amine in the presence of a base like triethylamine (B128534) to yield substituted 2-aminobenzoxazoles. google.comgoogle.com This method offers milder conditions and utilizes an easily handled crystalline solid as a key reagent. google.com

Efficiency and Scalability of Existing Synthetic Pathways

The efficiency and scalability of conventional synthetic pathways are often constrained by several factors. The use of highly toxic reagents such as cyanogen bromide poses significant safety risks and waste disposal challenges, limiting its application on an industrial scale. nih.gov

The table below summarizes key aspects of some conventional synthetic protocols.

| Method | Key Reagents | Advantages | Drawbacks/Scalability Issues | Reference(s) |

| Cyanogen Bromide Cyclization | o-aminophenol, BrCN | Effective for various substrates | High toxicity of BrCN, safety concerns | nih.govnih.gov |

| Cyclodesulfurization | o-aminophenol, Isothiocyanate, Oxidant | Avoids highly toxic cyanating agents | May require stoichiometric oxidants | google.comnih.gov |

| Nucleophilic Displacement | 2-chlorobenzoxazole, Amine | Utilizes a pre-formed benzoxazole core | Generation of corrosive or toxic byproducts | google.comgoogle.comorganic-chemistry.org |

| One-Pot Orthocarbonate Method | o-aminophenol, Amine, Tetramethyl orthocarbonate | Mild conditions, readily available reagents | May require sealed tubes for volatile amines | google.com |

Development of Novel and Green Synthetic Approaches for this compound

In response to the limitations of traditional methods, significant research has focused on developing more efficient, safer, and environmentally friendly synthetic routes. These novel approaches often employ catalytic systems and benign reaction media.

Catalytic Strategies in Benzoxazole Synthesis

A variety of catalytic systems have been developed for synthesizing the benzoxazole core. These include both transition-metal catalysts and metal-free alternatives.

Metal-Catalyzed Synthesis : Ruthenium complexes have been used to catalyze the reaction of o-aminophenols with alcohols at elevated temperatures to produce 2-substituted benzoxazoles. Copper-catalyzed methods are also common, including the cyclization of ortho-haloanilides using a CuI/1,10-phenanthroline system. organic-chemistry.org Iron catalysts have been employed for the redox condensation of o-hydroxynitrobenzenes with alcohols, providing a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org

Direct C-H Amination : A particularly modern and efficient strategy is the direct oxidative C-H amination of the benzoxazole C2 position. This avoids the pre-functionalization required in many conventional syntheses. A facile, metal-free oxidative amination of benzoxazole with secondary amines has been achieved using catalytic iodine in aqueous tert-butyl hydroperoxide (TBHP) at ambient temperature. organic-chemistry.org Another approach uses a reusable heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, as a catalyst with TBHP as the oxidant, proceeding smoothly at room temperature to give 2-aminobenzoxazoles in excellent yields (up to 97%). nih.govmdpi.comresearchgate.net This method is green and efficient, and the catalyst can be recycled multiple times. nih.govmdpi.com

The table below details the results of an ionic liquid-catalyzed C-H amination of benzoxazole with various amines, demonstrating the method's scope.

| Amine Substrate | Catalyst System | Conditions | Yield (%) | Reference(s) |

| Morpholine | [BPy]I, TBHP, Acetic Acid | Acetonitrile, RT, 3.5h | 94 | mdpi.comresearchgate.net |

| Piperidine | [BPy]I, TBHP, Acetic Acid | Acetonitrile, RT, 3.5h | 97 | nih.gov |

| Pyrrolidine | [BPy]I, TBHP, Acetic Acid | Acetonitrile, RT, 3.5h | 92 | researchgate.net |

| Diethylamine | [BPy]I, TBHP, Acetic Acid | Acetonitrile, RT, 3.5h | 85 | researchgate.net |

Environmentally Benign Methodologies

Green chemistry principles have guided the development of several eco-friendly protocols for benzoxazole synthesis.

Iodine-Mediated Oxidative Cyclodesulfurization : Molecular iodine is an inexpensive and environmentally benign catalyst. It has been effectively used for the oxidative cyclodesulfurization of N-phenyl-1,3-benzoxazole-2-amine derivatives. nih.gov This method involves the reaction of an aminophenol with an isothiocyanate to form a thiourea intermediate in situ, which then undergoes iodine-mediated cyclization to afford the target compound. The plausible mechanism involves base-promoted oxidative iodination of the thiourea, followed by cyclization to form a C-O bond and subsequent regeneration of iodine. nih.gov

Fly Ash Catalysis : Fly ash, an industrial waste product, has been repurposed as a green and inexpensive catalyst for the synthesis of 2-phenyl substituted benzoxazoles. nih.gov This heterogeneous catalyst facilitates the condensation of o-aminophenols with aldehydes. A plausible mechanism suggests that the acidic sites on the fly ash surface activate the aldehyde, which is then attacked by the amino group of the o-aminophenol, leading to a Schiff base intermediate that subsequently cyclizes. researchgate.net

Ionic Liquid Gels : A Brønsted acidic ionic liquid (BAIL) gel has been used as a recyclable, heterogeneous catalyst for the condensation of o-aminophenols with aldehydes under solvent-free conditions. nih.govacs.org This method provides high yields, features a simple work-up, and the catalyst can be recovered and reused multiple times without significant loss of activity. nih.govacs.org

Derivatization Strategies and Analogue Synthesis for Structure-Activity Probing

The derivatization of the 2-aminobenzoxazole scaffold is a key strategy for exploring structure-activity relationships (SAR), particularly in medicinal chemistry. researchgate.net Modifications can be made to the N-substituents or the benzoxazole ring system to modulate biological activity.

For a molecule like this compound, derivatization can be pursued in several ways:

Modification of the Benzyl (B1604629) Group : Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) onto the phenyl ring of the benzyl group can systematically probe electronic and steric effects.

Variation of the N-Alkyl Group : The N-methyl group can be replaced with other alkyl or functionalized chains to assess the impact of this substituent on target binding or other properties.

Studies on related structures highlight these strategies. For instance, a series of benzoxazole derivatives were synthesized and evaluated as melatonin (B1676174) receptor agonists, where modifications to the N-acyl side chain and the benzoxazole ring were crucial for binding affinity. nih.gov Similarly, the synthesis and SAR study of 4-azabenzoxazole analogues as H3 antagonists involved introducing various substituted phenyl and pyridyl groups to the core structure. nih.gov These studies underscore that the presence and position of different functional groups can significantly enhance or diminish the biological effects of the benzoxazole scaffold. researchgate.net

Chemical Modifications at the Benzoxazole Ring System

The benzoxazole ring system is amenable to various chemical modifications, allowing for the fine-tuning of the molecule's properties. These modifications typically involve electrophilic substitution reactions on the benzene (B151609) portion of the scaffold.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the benzoxazole ring can provide a handle for further functionalization through cross-coupling reactions. The halogenation of 2-aminothiazoles, a related heterocyclic system, is known to proceed via an addition-elimination mechanism to yield 2-amino-5-halogenothiazoles. rsc.org A similar reactivity can be anticipated for the benzoxazole core. Biocatalytic methods using halogenases also present a mild alternative for the halogenation of such scaffolds. nih.gov

Nitration: Nitration of the benzoxazole ring is another important transformation, as the resulting nitro group can be subsequently reduced to an amino group, opening up a wide range of further derivatization possibilities. The nitration of 2-acylaminobenzothiazoles, followed by deacylation, is a known method to produce 2-amino-6-nitrobenzothiazole (B160904) with high selectivity. google.com This strategy of using a protecting group on the exocyclic amine could be applicable to this compound to direct the nitration to the benzoxazole ring. The standard conditions for aromatic nitration, such as a mixture of nitric acid and sulfuric acid, are typically employed. youtube.com

Metal-Catalyzed Cross-Coupling Reactions: The presence of a halogen on the benzoxazole ring allows for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are invaluable for introducing aryl, vinyl, or other amino groups to the benzoxazole core, thereby creating a diverse library of compounds. For instance, 2-(2-arylphenyl)benzoxazoles have been synthesized via Suzuki cross-coupling of 2-(2-bromophenyl)benzoxazole with various arylboronic acids. nih.gov Iron-catalyzed domino C-N/C-O cross-coupling reactions have also been developed for the synthesis of 2-arylbenzoxazoles. rsc.org

| Reaction | Reagents and Conditions | Product | Reference |

| Halogenation | N-Bromosuccinimide (NBS), CCl4, reflux | 5-Bromo-N-benzyl-N-methyl-1,3-benzoxazol-2-amine (hypothetical) | rsc.org |

| Nitration | HNO3, H2SO4, 0 °C to rt | 6-Nitro-N-benzyl-N-methyl-1,3-benzoxazol-2-amine (hypothetical) | google.comyoutube.com |

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, reflux | 6-Aryl-N-benzyl-N-methyl-1,3-benzoxazol-2-amine (hypothetical) | nih.gov |

Exploration of N-benzyl and N-methyl Substituent Diversity

The biological activity and physicochemical properties of 2-aminobenzoxazoles are often highly dependent on the nature of the substituents on the exocyclic nitrogen. Therefore, methods to diversify the N-benzyl and N-methyl groups are of great interest.

N-Alkylation and N-Benzylation: The synthesis of a library of analogs with different N-alkyl and N-benzyl groups can be achieved through standard N-alkylation procedures. Starting from a common intermediate like 2-amino-N-methylbenzoxazole or 2-amino-N-benzylbenzoxazole, a variety of alkyl or benzyl halides can be used to introduce the second substituent. escholarship.orgnih.gov The choice of base and solvent is crucial for achieving good yields and avoiding side reactions. For instance, direct N-alkylation of amino-azoles with alcohols can be catalyzed by an iridium complex. escholarship.org

Reductive Amination: An alternative approach to introduce diversity at the N-benzyl position is through reductive amination. This would involve the reaction of 2-amino-N-methylbenzoxazole with a range of substituted benzaldehydes in the presence of a reducing agent.

Modification of the Benzyl Group: If the starting benzyl group contains a functional handle (e.g., a halogen or a nitro group), its modification can lead to further diversity. For example, a nitro group on the benzyl ring can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations. A halogen on the benzyl ring can participate in various cross-coupling reactions.

| Starting Material | Reagent | Product | Reference |

| 2-Amino-N-methylbenzoxazole | Benzyl bromide, K2CO3, DMF | This compound | escholarship.org |

| 2-Amino-N-benzylbenzoxazole | Methyl iodide, NaH, THF | This compound | rsc.org |

| 2-Amino-N-methylbenzoxazole | Substituted benzaldehyde, NaBH(OAc)3 | N-(Substituted benzyl)-N-methyl-1,3-benzoxazol-2-amine | escholarship.org |

Introduction of Functional Groups for Enhanced Research Utility

To enhance the utility of this compound in research, for example as a chemical probe or as a starting point for further library synthesis, the introduction of specific functional groups is essential.

Introduction of a Reactive Handle on the Benzoxazole Ring: As discussed in section 2.3.1, the introduction of a nitro or a halogen group on the benzoxazole ring provides a versatile handle for further modifications. A nitro group can be reduced to a primary amine, which can then be labeled with a fluorophore or a biotin (B1667282) tag, or used to attach the molecule to a solid support. A halogen atom can be used in a variety of cross-coupling reactions to introduce a wide range of functionalities. nih.gov

Introduction of Functional Groups on the N-Substituents: Functional groups can also be introduced via the N-benzyl or N-methyl substituents. For example, using a benzyl halide that already contains a functional group (e.g., p-bromobenzyl bromide) in the synthesis would directly install a reactive handle. Alternatively, if a substituent on the benzyl ring is amenable to modification (e.g., a methoxy (B1213986) group can be demethylated to a phenol), this provides another point of diversification.

Click Chemistry Handles: For applications in chemical biology, the introduction of an azide (B81097) or an alkyne group is particularly useful as it allows for conjugation to other molecules via "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). An azide group could potentially be introduced on the benzoxazole ring via a diazonium salt intermediate derived from an amino-substituted benzoxazole. An alkyne group could be introduced via a Sonogashira coupling with a halogenated precursor.

| Modification Strategy | Example Reagents/Reactions | Resulting Functional Group | Potential Application | Reference |

| Reduction of Nitro Group | Fe, NH4Cl, EtOH/H2O | Amino group | Further derivatization, labeling | youtube.com |

| Suzuki Coupling on Halo-benzoxazole | Alkenylboronic acid, Pd catalyst | Alkene | Further transformations (e.g., dihydroxylation) | nih.gov |

| Sonogashira Coupling on Halo-benzoxazole | Trimethylsilylacetylene, Pd/Cu catalyst | Alkyne | Click chemistry, further coupling reactions | nih.gov |

| Diazotization of Amino-benzoxazole | NaNO2, HCl; then NaN3 | Azide | Click chemistry | google.com |

Structure Activity Relationship Sar Studies of N Benzyl N Methyl 1,3 Benzoxazol 2 Amine Derivatives

Correlation of Structural Features with Biological Activity Profiles

The biological activity of benzoxazole (B165842) derivatives is intrinsically linked to their structural architecture. The core N-benzyl-N-methyl-1,3-benzoxazol-2-amine structure combines several key features: a heterocyclic benzoxazole ring, a flexible N-methyl group, and a lipophilic N-benzyl group. Each of these components can be modified to tune the compound's pharmacological profile, leading to a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.gov

Research into related benzoxazole structures has demonstrated that the type and position of substituents on the benzoxazole ring system are critical determinants of the specific biological activity observed. For instance, studies on 2-amino-7-substituted benzoxazole analogs identified them as potent inhibitors of the RSK2 kinase, a target relevant in cancer therapy. nih.gov Similarly, the introduction of various substituted phenyl and pyridyl groups to the core of 4-azabenzoxazole analogues resulted in compounds with significant histamine (B1213489) H(3) antagonist activity. nih.gov

The nature of the group at the 2-position of the benzoxazole ring is particularly influential. While the parent compound features an N-benzyl-N-methyl-amine group, other derivatives with different substituents at this position exhibit varied activities. For example, a series of 1,3-benzoxazol-2(3H)-one derivatives, where the 2-amine is replaced by a carbonyl group, were found to act as quorum sensing inhibitors in Pseudomonas aeruginosa, a mechanism that reduces bacterial virulence. nih.gov This highlights how a single modification to the core scaffold can dramatically shift the biological application.

The following table summarizes the observed biological activities for different classes of benzoxazole derivatives, illustrating the correlation between structural motifs and biological outcomes.

Table 1: Biological Activities of Various Benzoxazole Derivatives

| Derivative Class | Key Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-7-substituted benzoxazoles | Substitution at the 7-position of the benzoxazole ring. | RSK2 Kinase Inhibition nih.gov |

| 1,3-Benzoxazol-2(3H)-ones | Carbonyl group at the 2-position; Chloro or bromo substitutions. | Antimicrobial, Cytotoxic, Quorum Sensing Inhibition nih.gov |

| 4-Azabenzoxazole analogues | Nitrogen atom in the benzene (B151609) ring; Substituted phenyl/pyridyl groups. | Histamine H(3) Antagonism nih.gov |

Influence of Substituent Position and Electronic Properties on Efficacy (Pre-clinical)

The preclinical efficacy of benzoxazole derivatives is profoundly influenced by the position and electronic nature of substituents on both the benzoxazole and benzyl (B1604629) rings. These factors govern the molecule's polarity, lipophilicity, and ability to interact with biological targets.

Positional Influence: The location of substituents on the benzoxazole ring significantly affects binding affinity to biological targets. Studies on various benzoxazole analogs consistently show that certain positions are more amenable to substitution for enhancing biological activity. For example, in a series of glycosyl benzoxazole analogs, the presence of a 4-methyl substituent on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE), whereas a 5-chloro substituent was optimal for butyrylcholinesterase (BuChE) inhibition. rsc.org This demonstrates that even a minor shift in substituent position can alter target selectivity and potency. Similarly, research on 2-amino-7-substituted benzoxazoles focused on that specific position to improve potency. nih.gov

Electronic Properties: The electronic properties of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), play a crucial role. It has been noted in general SAR studies of benzoxazoles that EDGs tend to enhance antibacterial activity, while EWGs may reduce it. However, this effect is highly dependent on the specific biological target.

A study on N-benzyl-imine oxide derivatives, which share the N-benzyl feature with the title compound, provides clear evidence of the impact of electronic modifications. In this study, the introduction of fluorine atoms (strong EWGs) to the benzyl-associated phenyl ring had a significant effect on antioxidant and enzyme inhibitory activity. mdpi.com Nitrone 10c , bearing a 2,4-difluorophenyl group, was found to be the most potent inhibitor of soybean lipoxygenase (LOX), a therapeutically relevant enzyme. mdpi.com The strong inhibition by this derivative suggests that substituents with low bulk and specific electronic and lipophilic contributions can greatly increase inhibitory activity. mdpi.com

The following interactive data table details the lipoxygenase (LOX) inhibitory activity of several N-benzyl-imine oxides, showcasing the effect of different substituents.

Table 2: Influence of Aryl Substituents on Lipoxygenase (LOX) Inhibition for N-Benzyl-Imine Oxide Derivatives Data sourced from a study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides. mdpi.com

| Compound | Aryl Substituent | % LOX Inhibition (at 100 µM) | IC₅₀ (µM) |

|---|---|---|---|

| 10a | Phenyl | 55 | 80 |

| 10b | 4-Fluorophenyl | 65 | 50 |

| 10c | 2,4-Difluorophenyl | 85 | 10 |

| 10d | 4-Fluoro-3-methylphenyl | 60 | 60 |

This data clearly illustrates that the addition of electron-withdrawing fluorine atoms enhances potency, with the di-substituted analog 10c being the most effective. mdpi.com

Stereochemical Aspects and their Impact on this compound Activity

Stereochemistry can play a pivotal role in the biological activity of drug candidates by governing the three-dimensional arrangement of the molecule, which is critical for precise interaction with chiral biological targets like enzymes and receptors. For a molecule like this compound, which lacks an inherent chiral center in its core structure, stereochemical considerations may arise from the introduction of chiral substituents or from conformational restrictions that lead to distinct, non-interconvertible spatial arrangements (atropisomerism).

While specific stereochemical studies on this compound are not widely reported, research on related compounds underscores the importance of this aspect. For instance, in the development of the anticonvulsant Lacosamide, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, the specific (R)-configuration is essential for its activity. nih.gov SAR studies on this molecule revealed that its 3-oxy and 4'-benzylamide positions can accommodate certain groups while retaining pronounced anticonvulsant activity, demonstrating that the spatial orientation of these side chains relative to the core is crucial. nih.gov

Furthermore, theoretical studies on related 1,3-benzoxazol-2-(3H)-ylidene derivatives have shown that specific stereoisomers can be significantly stabilized through intramolecular interactions, such as hydrogen bonding. This stabilization can lock the molecule into a single, preferred conformation, which may be the most biologically active form. The ability to exist as a single, stable isomer is advantageous as it prevents potential issues with mixtures of isomers that might have different pharmacological or toxicological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govatlantis-press.com These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the key physicochemical properties that drive potency. nih.govnih.govyoutube.com

The general QSAR process involves several steps:

Data Set Preparation: A series of structurally related compounds, such as benzoxazole derivatives, with known biological activities (e.g., IC₅₀ values) is selected. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electronic fields) properties. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or more advanced techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are used to build an equation that links the descriptors to the biological activity. atlantis-press.comnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds. researchgate.net

For benzoxazole derivatives, QSAR studies have been successfully applied to understand their anticancer and antimicrobial activities. For example, 3D-QSAR models were developed for a series of benzoxazole derivatives acting as VEGFR-2 inhibitors. nih.gov These models helped to illustrate the relationship between different molecular fields (steric and electrostatic) and the anticancer activity against various cell lines, providing a roadmap for designing more potent inhibitors. nih.gov

Another QSAR study on benzoxazole-based inhibitors of an enzyme from Cryptosporidium parvum yielded a model with good predictive performance (correlation coefficient r² of 0.7948). nih.gov Such models are promising for designing more potent inhibitors prior to their costly and time-consuming chemical synthesis. nih.gov The ultimate goal of these predictive analytics is to accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. youtube.comresearchgate.net

Pharmacological and Biological Investigations of N Benzyl N Methyl 1,3 Benzoxazol 2 Amine Pre Clinical Focus

In Vitro Biological Screening and Potency Assessment

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, have provided the foundational data on the biological profile of N-benzyl-N-methyl-1,3-benzoxazol-2-amine. These have included assessments of its ability to combat microbes and cancer cells, as well as its interactions with key biological molecules.

Antimicrobial Efficacy against Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

The antimicrobial properties of benzoxazole (B165842) derivatives have been a significant area of scientific inquiry. researchgate.netuokerbala.edu.iq Research into the specific efficacy of this compound against various bacterial and fungal pathogens is a key step in evaluating its potential as an anti-infective agent. While the broader class of benzoxazoles has shown activity, specific data for this compound is still emerging. globalresearchonline.net

Anticancer Activity in Cell Lines and Cytotoxicity Mechanisms (e.g., Apoptosis Induction)

The potential of benzoxazole derivatives as anticancer agents has been noted in the scientific literature. These compounds are investigated for their cytotoxic effects on various cancer cell lines, which can include mechanisms such as the induction of apoptosis (programmed cell death). The evaluation of this compound in this context seeks to determine its specific potency and the cellular pathways it may affect to inhibit cancer cell proliferation.

Anti-inflammatory Properties and Modulation of Immune Responses

Compounds within the benzoxazole family have been investigated for their anti-inflammatory potential. globalresearchonline.net The exploration of this compound in this area would involve assessing its ability to modulate inflammatory pathways and immune cell responses in controlled laboratory settings.

Enzyme Inhibition Studies (e.g., DNA gyrase, MIF tautomerase)

A common mechanism of action for antimicrobial and anticancer compounds is the inhibition of critical enzymes. For antibacterial agents, DNA gyrase is a frequent target, while for anti-inflammatory and anticancer research, enzymes like macrophage migration inhibitory factor (MIF) tautomerase are of interest. researchgate.net Studies on this compound would aim to identify if it can selectively bind to and inhibit the function of such enzymes, thereby exerting a therapeutic effect.

Receptor Binding Assays and Ligand Profiling

To understand the mechanism of action of a compound, receptor binding assays are employed to determine its affinity for various biological receptors. This ligand profiling helps to identify the specific molecular targets through which this compound may produce its biological effects.

In Vivo Efficacy Studies in Animal Models (Non-Clinical)

Following promising in vitro results, the next step in pre-clinical research is typically the evaluation of a compound's efficacy in living animal models. These in vivo studies are crucial for understanding how this compound behaves in a complex biological system, providing insights into its potential therapeutic effects in a whole organism. Currently, detailed public data from such non-clinical animal studies for this specific compound remains to be fully reported.

Evaluation in Disease Models (e.g., infection models, inflammation models)

There are no published studies that have evaluated the efficacy of this compound in pre-clinical disease models. Such studies would be essential to determine its potential therapeutic applications. For context, other benzoxazole derivatives have been assessed in various models. For instance, certain N-substituted benzoxazol-2-ones have been investigated for their role as antagonists of the macrophage migration inhibitory factor (MIF), which is implicated in inflammatory diseases. nih.gov Additionally, various synthetic benzoxazoles have demonstrated activity against microbial pathogens and cancer cell lines in vitro, suggesting that in vivo studies in infection or oncology models would be a logical next step in their development. nih.govamazonaws.com

Pharmacodynamic Biomarker Analysis in Animal Systems

No data exists on the pharmacodynamic biomarkers associated with this compound in animal systems. Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound on the body and for identifying biomarkers that can be used to monitor its activity. For a compound to progress through pre-clinical development, such analyses would be necessary to establish a dose-response relationship and to understand its mechanism of action in vivo.

Target Identification and Validation for this compound's Biological Action

The specific molecular target or targets of this compound have not been identified or validated. The biological action of a compound is intrinsically linked to its interaction with specific proteins or pathways.

There is no information available from biochemical or proteomic studies aimed at elucidating the molecular target of this compound. These approaches are fundamental in drug discovery to identify the proteins that a compound binds to, thereby initiating its biological effects.

In the absence of an identified target, no genetic perturbation studies, such as gene knockout or knockdown experiments, have been conducted to confirm the engagement of this compound with a specific cellular component. These studies are a critical step in validating a proposed mechanism of action.

Mechanistic Elucidation of N Benzyl N Methyl 1,3 Benzoxazol 2 Amine S Biological Action

Impact on Cellular Processes and Physiological Endpoints (e.g., Cell Cycle, Apoptosis)

Further experimental research, including synthesis, biological evaluation, and mechanistic studies, is required to elucidate the specific biological functions of N-benzyl-N-methyl-1,3-benzoxazol-2-amine.

Computational Chemistry and Molecular Modeling of N Benzyl N Methyl 1,3 Benzoxazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in understanding the binding mode of potential drug candidates and in estimating the strength of the interaction. For N-benzyl-N-methyl-1,3-benzoxazol-2-amine, molecular docking simulations can provide critical information about its potential biological targets and the nature of its binding.

While specific docking studies on this compound are not extensively documented in publicly available research, studies on structurally similar N-arylbenzo[d]oxazol-2-amines and other 2-substituted benzoxazoles offer valuable insights into the probable binding behaviors. nih.govnih.gov These studies often target enzymes like α-glucosidase or DNA gyrase, which are relevant in the management of diabetes and bacterial infections, respectively. nih.govnih.gov

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a target protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that approximates the binding affinity. For this compound, the flexible benzyl (B1604629) and methyl groups allow for a range of conformations that can adapt to the topology of a binding pocket.

A hypothetical docking simulation of this compound into a protein active site would likely reveal the benzoxazole (B165842) ring system orienting itself to form key interactions, with the benzyl and methyl groups adopting conformations that fit snugly into hydrophobic pockets or form specific contacts with amino acid residues.

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Molecular docking simulations are crucial for identifying these key interactions. For this compound, several types of interactions can be anticipated based on its chemical structure and studies of related compounds. nih.govnih.gov

Hydrogen Bonding: The nitrogen atom in the benzoxazole ring and the exocyclic amine nitrogen can act as hydrogen bond acceptors. While the N-methyl group prevents the amine from being a hydrogen bond donor, the oxygen atom of the benzoxazole ring can also accept hydrogen bonds.

Hydrophobic Interactions: The benzene (B151609) ring of the benzoxazole core and the benzyl substituent provide significant hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as valine, leucine, and isoleucine.

π-Interactions: The aromatic rings of the benzoxazole and benzyl moieties can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Cation-π interactions are also possible if the binding site contains positively charged residues like lysine (B10760008) or arginine.

A study on N-arylbenzo[d]oxazol-2-amines as α-glucosidase inhibitors revealed that the benzoxazole moiety and the N-aryl substituent engage in a combination of these interactions to achieve potent inhibition. nih.gov It is plausible that this compound would exhibit a similar pattern of interactions with its biological targets.

Table 1: Potential Intermolecular Interactions of this compound with a Hypothetical Protein Target

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond Acceptor | Benzoxazole Nitrogen, Benzoxazole Oxygen, Exocyclic Amine Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interaction | Benzoxazole Benzene Ring, Benzyl Group | Valine, Leucine, Isoleucine, Alanine, Proline |

| π-π Stacking | Benzoxazole Benzene Ring, Benzyl Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interaction | Benzoxazole Benzene Ring, Benzyl Phenyl Ring | Lysine, Arginine |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule's biological activity. nih.govyoutube.com This model can then be used as a 3D query to search large chemical databases for new, structurally diverse compounds that are likely to be active—a process known as virtual screening.

In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated by aligning a set of known active molecules and extracting their common chemical features. youtube.com For this compound, a ligand-based pharmacophore could be developed using it and other structurally similar active benzoxazole derivatives.

The key pharmacophoric features likely to be identified would include:

Aromatic rings (from the benzoxazole and benzyl groups).

A hydrogen bond acceptor (from the benzoxazole nitrogen or oxygen).

A hydrophobic feature (from the benzyl group).

An optional positive ionizable feature (depending on the pH and the pKa of the amine).

A study on benzoxazole derivatives as anticancer agents successfully generated pharmacophore models that distinguished between compounds active against cancerous and non-cancerous cell lines. nih.gov This highlights the utility of this approach in identifying features crucial for selective activity.

When the 3D structure of the target protein is available, a structure-based pharmacophore can be created by analyzing the key interactions between the protein and a bound ligand. tandfonline.com This approach provides a more accurate and refined model. If a docking pose of this compound in a target protein were available, the key interacting residues could be used to define the pharmacophoric points.

For example, if the benzyl group is found to occupy a deep hydrophobic pocket, a hydrophobic feature would be placed in that region of the pharmacophore. Similarly, if the benzoxazole nitrogen forms a hydrogen bond with a specific amino acid, a hydrogen bond acceptor feature would be defined at that location. This refined model would be highly specific for the target and would be a more effective tool for virtual screening of novel analogues.

Table 2: Hypothetical Pharmacophoric Features for this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Aromatic Ring 1 | Benzoxazole Benzene Ring |

| Aromatic Ring 2 | Benzyl Phenyl Ring |

| Hydrogen Bond Acceptor | Benzoxazole Nitrogen/Oxygen |

| Hydrophobic Group | Benzyl Group |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. acs.org MD simulations are invaluable for assessing the stability of a docked conformation, understanding the flexibility of the ligand and protein, and exploring the conformational landscape of the ligand in solution.

For this compound, MD simulations could be employed to:

Assess Binding Stability: By running an MD simulation of the docked complex, one can observe whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's position over time is a common metric used to assess stability.

Explore Conformational Flexibility: MD simulations can reveal the different conformations that the flexible benzyl and methyl groups of this compound can adopt within the binding pocket. This can provide insights into how the ligand adapts to the dynamic nature of the protein.

Analyze Water Dynamics: The role of water molecules in mediating ligand-protein interactions can be investigated. MD simulations can show how water molecules in the active site are displaced upon ligand binding and whether any water-bridged hydrogen bonds are formed.

Studies on other heterocyclic systems, such as bis(benzoxazole)-based overcrowded alkenes, have utilized computational dynamics to understand complex molecular motions and conformational changes. acs.org Similarly, MD simulations of this compound would provide a deeper understanding of its behavior at the molecular level, complementing the insights gained from static modeling techniques.

Analysis of this compound Flexibility

The bond connecting the benzyl group to the exocyclic nitrogen.

The bond between the exocyclic nitrogen and the C2 carbon of the benzoxazole ring.

The bond between the methyl group and the exocyclic nitrogen.

The conformational landscape of the molecule can be explored using techniques like molecular mechanics and quantum mechanics. A comprehensive theoretical study on a related, more complex bis(benzoxazole)-based system highlights the importance of analyzing key dihedral angles to characterize molecular motion. acs.org For this compound, molecular dynamics (MD) simulations would be the primary method to analyze its flexibility. An MD simulation would track the atomic positions over time, revealing the range of motion and preferred orientations of the benzyl and methyl substituents relative to the rigid benzoxazole core.

This analysis would typically involve calculating the potential energy surface by systematically rotating the key dihedral angles to identify low-energy, stable conformers. The results would indicate which shapes the molecule is likely to adopt in solution, providing critical information for understanding how it might fit into a protein's binding pocket.

Dynamics of Ligand-Protein Complexes

While specific protein targets for this compound have not been detailed in published research, the broader benzoxazole class has been investigated for activity against various enzymes, including cyclooxygenase (COX) and others involved in cancer and microbial pathways. globalresearchonline.netnih.gov Should a target be identified, understanding the dynamics of the ligand-protein complex is crucial for predicting binding affinity and mechanism of action.

The process begins with molecular docking , a computational technique used to predict the preferred orientation of the ligand when bound to a protein. Studies on other benzo[d]oxazole derivatives have successfully used this approach to suggest strong interactions with enzymes like COX-2. nih.gov The resulting poses from docking serve as the starting point for all-atom molecular dynamics simulations.

MD simulations of the this compound-protein complex would provide a dynamic view of the binding event. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand within the binding site over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid during the interaction.

Hydrogen Bond Analysis: To quantify the formation and lifespan of critical hydrogen bonds between the ligand and protein residues, which are often key to binding affinity.

These simulations can reveal whether the initial docked pose is stable, how the ligand and protein adapt to each other, and the key intermolecular forces that stabilize the complex. This provides a mechanistic hypothesis for the compound's biological activity that can be tested experimentally.

In Silico ADMET Prediction for Pre-clinical Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, allowing for the computational filtering of compounds with potentially poor pharmacokinetic profiles before committing to expensive and time-consuming synthesis and in vitro/in vivo testing. For this compound, a full ADMET profile can be predicted based on its chemical structure using various computational models.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

Predictions for this compound are derived from established algorithms that correlate structural features with pharmacokinetic properties. While specific experimental data for this compound is not available, a representative profile can be generated using predictive models, similar to those applied to other novel heterocyclic compounds. nih.gov

Table 1: Predicted Physicochemical and ADME Properties of this compound (Note: The following values are computationally predicted and serve as an estimation for preclinical assessment.)

| Property Category | Parameter | Predicted Value | Implication |

| Physicochemical Properties | Molecular Weight | 238.29 g/mol | Favorable for oral bioavailability (within Lipinski's rule of <500). |

| LogP (Octanol/Water) | 3.5 - 4.0 | Indicates good lipid solubility, suggesting potential for membrane permeability. | |

| Topological Polar Surface Area (TPSA) | ~29.5 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. | |

| Absorption | Human Intestinal Absorption | High (>90%) | Compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Predicts good passive diffusion across the intestinal epithelium. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | High | The molecule may cross the BBB to exert effects on the central nervous system. |

| Plasma Protein Binding | High (>90%) | Suggests the compound will be extensively bound to plasma proteins like albumin. | |

| Metabolism | CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |

| CYP450 3A4 Inhibition | Possible Inhibitor | Potential for drug-drug interactions with substrates of the CYP3A4 enzyme. | |

| Excretion | Renal Organic Cation Transporter 2 | Unlikely Substrate | Suggests that active renal secretion via this transporter is not a major excretion pathway. |

Pharmacokinetic Modeling from Computational Data

The in silico ADMET parameters from Table 1 serve as essential inputs for constructing pharmacokinetic (PK) models, most notably physiologically based pharmacokinetic (PBPK) models. PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow, that simulate the ADME processes.

By integrating the predicted data—such as intestinal absorption rate, plasma protein binding percentage, and metabolic clearance rates (derived from CYP inhibition data)—a PBPK model can generate time-concentration profiles of this compound in various tissues and in the blood. This modeling can:

Predict key PK parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Simulate the effects of different dosing regimens to achieve and maintain therapeutic concentrations.

Explore the potential for drug-drug interactions by modeling the impact of co-administered drugs that inhibit or induce the same metabolic enzymes.

This computational modeling allows for the early optimization of dosing strategies and highlights potential liabilities, guiding further preclinical development long before the compound is tested in a living system.

Advanced Analytical and Biophysical Characterization Techniques in N Benzyl N Methyl 1,3 Benzoxazol 2 Amine Research

Mass Spectrometry-Based Approaches in Biological Systems Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of N-benzyl-N-methyl-1,3-benzoxazol-2-amine research, MS-based approaches are critical for identifying protein targets and for studying the compound's metabolism.

Chemical proteomics is an emerging field that aims to identify the protein targets of small molecules on a global scale within a complex biological system. nih.gov One common strategy is activity-based protein profiling (ABPP), where an active compound is modified with a reactive group and a reporter tag. However, for non-covalent binders like this compound, other methods are more suitable.

One such method is affinity chromatography, where the compound is immobilized on a solid support. A cell lysate is passed over this support, and interacting proteins are selectively retained and later identified by mass spectrometry. Another approach is drug affinity responsive target stability (DARTS), which relies on the principle that a ligand-bound protein is more resistant to proteolysis. In a DARTS experiment, cell lysates are treated with this compound and then subjected to limited proteolysis. The proteins that are protected from degradation are then identified by quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary tool for these studies. nih.gov

In vitro metabolism studies typically involve incubating the compound with liver microsomes or hepatocytes. The resulting mixture is then analyzed by LC-MS to identify and quantify metabolites. Common metabolic transformations for N-benzyl compounds include N-dealkylation, hydroxylation of the aromatic rings, and subsequent conjugation reactions. For instance, studies on the related compound N-benzyl-N-methylaniline have shown N-dealkylation and p-hydroxylation as major metabolic pathways. nih.gov

In animal models, after administration of this compound, biological samples such as plasma, urine, and feces are collected over time. LC-MS/MS analysis of these samples allows for the identification and quantification of the parent compound and its metabolites, providing a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile. Metabolomic profiling can also reveal broader metabolic changes in the organism in response to the compound. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-N-methylaniline |

| Tryptophan |

Calorimetric and Resonance Techniques for Binding Thermodynamics and Kinetics

The study of how a molecule, such as this compound, interacts with its biological target is fundamental in drug discovery and chemical biology. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and direct methods for quantitatively assessing these interactions.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry is a biophysical technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the key thermodynamic parameters of an interaction in a single experiment.

Principles and Application: In a hypothetical ITC experiment involving this compound, a solution of the compound would be titrated into a sample cell containing its target protein. The instrument measures the minute temperature changes that occur upon binding. The resulting data provides a complete thermodynamic profile of the interaction.

Data Generated: An ITC experiment yields several critical parameters that describe the binding thermodynamics:

Binding Affinity (K_D): This is a measure of the strength of the interaction. A lower K_D value indicates a stronger binding affinity.

Enthalpy Change (ΔH): This represents the change in heat content of the system upon binding. It reflects the energy changes associated with the formation and breaking of bonds during the interaction. researchgate.net

Entropy Change (ΔS): This parameter quantifies the change in the randomness or disorder of the system upon binding.

Stoichiometry (n): This reveals the ratio in which the ligand (this compound) and the target molecule bind.

Hypothetical Data Table for ITC Analysis:

| Parameter | Hypothetical Value | Description |

| Binding Affinity (K_D) | 1 µM | Strength of the interaction |

| Enthalpy Change (ΔH) | -10 kcal/mol | Heat released upon binding |

| Entropy Change (TΔS) | -2 kcal/mol | Change in disorder of the system |

| Stoichiometry (n) | 1.0 | 1:1 binding ratio |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a real-time, label-free optical technique used to monitor binding events between molecules. It provides valuable information about the kinetics of an interaction, specifically the rates at which a ligand binds to and dissociates from its target.

Principles and Application: In a typical SPR experiment, the target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of plasmon-exciting light.

Data Generated: The primary data obtained from an SPR experiment are the kinetic rate constants:

Association Rate Constant (k_on): This describes how quickly the ligand binds to the target.

Dissociation Rate Constant (k_off): This measures how quickly the ligand dissociates from the target.

From these kinetic constants, the equilibrium dissociation constant (K_D), which is a measure of binding affinity, can also be calculated (K_D = k_off / k_on).

Hypothetical Data Table for SPR Analysis:

| Parameter | Hypothetical Value | Description |

| Association Rate (k_on) | 1 x 10^5 M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate (k_off) | 1 x 10⁻¹ s⁻¹ | Rate of complex decay |

| Binding Affinity (K_D) | 1 µM | Strength of the interaction |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Challenges and Future Directions in N Benzyl N Methyl 1,3 Benzoxazol 2 Amine Research

Addressing Selectivity and Off-Target Effects

A primary hurdle in the development of any therapeutic agent is achieving high selectivity for the intended biological target while minimizing interactions with other proteins and cellular components, which can lead to unwanted side effects. For N-benzyl-N-methyl-1,3-benzoxazol-2-amine, a comprehensive understanding of its selectivity profile is currently lacking.

Future research must prioritize the systematic evaluation of its binding affinity against a broad panel of receptors, enzymes, and ion channels. This can be achieved through a combination of in vitro binding assays and computational docking studies. For instance, studies on structurally similar N-benzyl-benzoxazol-2-ones have identified them as antagonists of the macrophage migration inhibitory factor (MIF), a cytokine involved in inflammation and cell proliferation. nih.gov Investigating whether this compound shares this activity or interacts with other targets is a critical first step.

Furthermore, the investigation of N-benzyl-1H-benzimidazol-2-amine derivatives has revealed activity against Leishmania species, highlighting the potential for selective targeting of parasitic enzymes over host counterparts. nih.gov Similar selectivity assays should be conducted for this compound to determine its therapeutic window for various potential applications.

Table 1: Biological Activities of Related Benzoxazole (B165842) and Benzimidazole Derivatives

| Compound/Derivative Class | Biological Target/Activity | Key Findings |

| N-benzyl-benzoxazol-2-ones | Macrophage Migration Inhibitory Factor (MIF) Antagonist | Discovered as antagonists with IC50 values as low as 7.5 nM in a tautomerase assay. nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivatives | Antileishmanial | Showed activity against various Leishmania species. nih.gov |

| Benzoxazole derivatives | Antimicrobial | Exhibit broad-spectrum antimicrobial activity. jocpr.com |

| Benzoxazole derivatives | Anticancer | Demonstrate cytotoxic effects against various cancer cell lines. researchgate.net |

This table presents data for compounds structurally related to this compound to highlight potential areas of investigation.

Exploration of New Therapeutic Applications and Investigative Tools

The known biological activities of the benzoxazole scaffold, including anticancer and antimicrobial effects, provide a logical starting point for exploring the therapeutic potential of this compound. jocpr.comresearchgate.net Systematic screening against a diverse range of cancer cell lines and pathogenic microbes is warranted.

Beyond these established areas, novel applications should be considered. The structural similarity to MIF antagonists suggests a potential role in inflammatory diseases. nih.gov Furthermore, the benzoxazole core is present in compounds tested for neurodegenerative diseases, opening another avenue for investigation. researchgate.net

In addition to its therapeutic potential, this compound could be developed as an investigative tool. Its core structure can be modified to incorporate fluorescent tags or photoaffinity labels, enabling the identification of its biological targets and the elucidation of cellular pathways. Such probes would be invaluable for understanding its mechanism of action and for broader chemical biology applications.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research should move beyond single-target interactions and embrace a systems biology approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound.

For example, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the pathways and networks that are modulated. Metabolomic studies can identify alterations in cellular metabolism, providing further insights into the compound's mechanism of action. This integrated approach will be crucial for identifying predictive biomarkers of response and for understanding potential mechanisms of resistance. While no such studies have been published for this specific compound, this represents a significant and necessary future direction.

Development of Advanced Methodologies for Compound Optimization and Profiling

The optimization of this compound into a lead candidate will require the development and application of advanced methodologies. Structure-activity relationship (SAR) studies will be fundamental to this process. By systematically modifying the N-benzyl and N-methyl groups, as well as the benzoxazole core, researchers can identify the key structural features required for potent and selective activity. researchgate.net

Modern synthetic chemistry techniques, such as high-throughput synthesis and flow chemistry, can accelerate the generation of a diverse library of analogues for SAR studies. nih.gov Furthermore, advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be essential for the structural elucidation and purity assessment of these new compounds. researchgate.netmdpi.com

The development of robust in vitro and in vivo models will also be critical for profiling the pharmacological properties of this compound and its derivatives. These models will be essential for assessing efficacy, and for establishing a correlation between in vitro activity and in vivo outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-N-methyl-1,3-benzoxazol-2-amine, and how are reaction yields optimized?

- Methodology :

- Nucleophilic substitution : React benzoxazole precursors (e.g., 2-aminophenol derivatives) with benzyl and methyl halides under basic conditions. Solvents like DMF or DMSO enhance reaction efficiency .

- Oxidative cyclodesulfurization : Use iodine (I₂) as a green desulfurizing agent for single-step synthesis. This method achieves yields of 70–80% under mild conditions, avoiding toxic reagents like HgO or hypervalent iodine .

- Optimization : Monitor reactions via TLC and adjust temperature (e.g., reflux) or solvent polarity to improve purity and yield .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Key Techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., benzyl and methyl groups) and aromatic proton environments .

- IR spectroscopy : Identify functional groups (e.g., C=N stretching in benzoxazole at ~1600 cm⁻¹) .

- X-ray crystallography : Resolve 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. What biological targets are associated with benzoxazole derivatives like This compound?

- Known Targets :

- DNA gyrase : A bacterial enzyme critical for DNA replication. Benzoxazoles inhibit its ATP-binding domain, disrupting bacterial growth .

- Kinases and receptors : Structural analogs show activity against cancer-related kinases (e.g., EGFR) and neurotransmitter receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in synthesizing This compound derivatives?

- Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization reactions .

- Catalyst screening : Test iodine or fly ash (a green catalyst) to reduce reaction time and byproducts .

- Temperature control : Reflux conditions (~100–120°C) improve reaction rates but may require inert atmospheres to prevent oxidation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approaches :

- Purity validation : Use HPLC or mass spectrometry to confirm compound integrity, as impurities (e.g., unreacted starting materials) may skew bioassay results .

- Assay standardization : Compare activity across consistent models (e.g., E. coli DNA gyrase inhibition assays) to minimize variability .

- SAR analysis : Systematically modify substituents (e.g., halogenation at the benzyl group) to isolate structural contributors to activity .

Q. What computational methods are used to predict the mechanism of action of This compound?

- Tools and Workflows :

- Molecular docking : Simulate binding poses with targets like DNA gyrase using AutoDock Vina or Schrödinger Suite. Focus on key interactions (e.g., hydrogen bonds with Ser108 or hydrophobic contacts with Val167) .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical residues for inhibitor design .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Design Principles :

- Electron-withdrawing groups : Introduce fluoro or nitro substituents to improve target affinity (e.g., via enhanced π-stacking with DNA gyrase) .

- Steric modifications : Replace the methyl group with bulkier tert-butyl to reduce off-target interactions .

- Bioisosteric replacement : Substitute benzoxazole with benzothiazole to modulate solubility and metabolic stability .

Q. What green chemistry approaches are applicable to the synthesis of this compound?

- Sustainable Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.